3-(1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
3-(1H-1,2,4-Triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1H-1,2,4-triazole moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives often interact with the iron in the heme moiety of cyp-450 .
Mode of Action
The interaction of 3-(1H-1,2,4-triazol-1-yl)piperidine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity and subsequently affect various biochemical pathways.
Biochemical Pathways
It is known that the interaction of 1,2,4-triazole derivatives with cyp-450 can influence a variety of metabolic pathways, given the enzyme’s role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its pharmacokinetic properties .
Result of Action
The interaction of 1,2,4-triazole derivatives with cyp-450 can lead to changes in the enzyme’s activity, which can subsequently affect various cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can bind to various enzymes and proteins . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction can influence the activity of these enzymes, potentially affecting various biochemical reactions .
Molecular Mechanism
It is known that triazole derivatives can interact with biomolecules and potentially inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with a suitable triazole derivative, such as 1-chloro-1H-1,2,4-triazole, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or triazole rings .
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)piperidine: Similar structure but with a 1H-1,2,3-triazole moiety instead of 1H-1,2,4-triazole.
4-(1H-1,2,4-Triazol-1-yl)piperidine: Similar structure but with the triazole moiety at the 4-position of the piperidine ring.
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)piperidine is unique due to the specific positioning of the triazole moiety, which can influence its chemical reactivity and biological activity. The 1H-1,2,4-triazole ring is known for its stability and ability to participate in various chemical interactions, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGLNRNBMUCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774511-83-0 |
Source
|
Record name | 3-(1H-1,2,4-triazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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